molecular formula C20H20N2O4 B3017184 7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one CAS No. 859125-43-2

7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one

Cat. No.: B3017184
CAS No.: 859125-43-2
M. Wt: 352.39
InChI Key: CELBURDFNXLJDX-UHFFFAOYSA-N
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Description

7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, substituted with dihydroxy groups at positions 7 and 8, and a phenylpiperazine moiety at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chromen-2-one core.

    Substitution: The chromen-2-one core is then substituted with hydroxyl groups at positions 7 and 8.

    Coupling Reaction: The phenylpiperazine moiety is introduced through a coupling reaction, often involving reductive amination or nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The chromen-2-one core can be reduced to form dihydrochromen derivatives.

    Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include quinones, dihydrochromen derivatives, and various substituted phenylpiperazine derivatives.

Scientific Research Applications

7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is unique due to its dual hydroxyl substitution on the chromen-2-one core, which enhances its biological activity and potential therapeutic applications.

Properties

IUPAC Name

7,8-dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-17-7-6-16-14(12-18(24)26-20(16)19(17)25)13-21-8-10-22(11-9-21)15-4-2-1-3-5-15/h1-7,12,23,25H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELBURDFNXLJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=C2C=CC(=C3O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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